cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride
Description
Chemical Structure and Properties:
cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride (CAS RN: 1812198-12-1) is a bicyclic amine derivative featuring a pyrrolidine ring fused to an azepine ring. The cis configuration indicates the stereochemical arrangement of substituents on the bicyclic system. The tert-butyloxycarbonyl (Boc) group at the 2-position serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. The hydrochloride salt form improves solubility in polar solvents, making it suitable for laboratory applications .
Its rigid bicyclic framework makes it valuable for designing ligands or intermediates in drug discovery, particularly for central nervous system (CNS) targets .
Properties
IUPAC Name |
tert-butyl (3aS,8aR)-3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-10-4-6-14-7-5-11(10)9-15;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECGCBQVVDFPSY-NJJJQDLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCCC2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCNCC[C@H]2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride typically involves the following steps:
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Formation of the azepane ring: This step involves further cyclization and functionalization to form the azepane ring.
Boc protection: The compound is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Here's a detailed overview of the applications of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride, incorporating research findings from various sources.
Overview
Cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine is a bicyclic compound featuring a pyrrolidine ring fused with an azepane ring. The hydrochloride form is a closely related compound with similar structural features. This compound is known for its unique structural properties and is often used in chemical and pharmaceutical research.
Basic Information
- Name : this compound [1, 5]
- Molecular Formula : C₁₃H₂₅ClN₂O₂
- Molecular Weight : Approximately 276.8057 g/mol
- CAS Number : 1588507-46-3 [1, 5, 7]
Scientific Research Applications
Cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine has applications in scientific research, including:
- Chemistry : Used as a building block in the synthesis of more complex molecules, particularly in developing heterocyclic compounds.
- Biology : Serves as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.
- Medicine : Research into its potential therapeutic applications includes its use in drug discovery and development, particularly for targeting specific biological pathways.
- Industry : Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antiviral Activity : Similar compounds have reportedly acted as CCR5 antagonists, which are critical in treating HIV infections. The structural features of this compound may allow it to interact effectively with viral receptors.
- Antitumor Activity : Compounds with similar bicyclic structures have shown promise in inhibiting the growth of various cancer cell lines. For instance, derivatives of related structures were screened for antitumor activity against cell lines such as MCF-7 (breast cancer), TK-10 (kidney cancer), and UACC-62 (melanoma) with varying degrees of success.
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound against various biological targets, which is crucial for understanding its potential therapeutic roles in drug development contexts.
Case Studies
- Antiviral Properties : Research has indicated that octahydropyrrolo derivatives may exhibit antiviral properties by acting as CCR5 antagonists, which can potentially block HIV entry into host cells, thus playing a role in therapeutic strategies against HIV/AIDS.
- Antitumor Activity : In a study evaluating various derivatives for their antitumor activity, certain compounds demonstrated significant growth inhibition across multiple cancer cell lines.
Chemical Reactions
Cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized to form corresponding ketones or aldehydes.
- Common oxidizing agents include potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can convert it into different amine derivatives.
- Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
- Substitution : It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
- Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Mechanism of Action
The mechanism of action of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby modulating biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride with structurally or functionally related compounds:
Key Structural and Functional Differences :
Core Ring Systems: The target compound features a pyrroloazepine bicyclic system, distinct from the dibenzazepine (Clomipramine) or imidazoazepine (Epinastine) frameworks. This structural difference impacts conformational flexibility and binding affinity to biological targets .
Functional Groups: The Boc group in the target compound contrasts with the methyl (Mianserin) or chlorophenyl (JNJ-18038683) substituents. The Boc group is non-therapeutic and serves solely as a protective moiety, whereas other groups directly influence pharmacological activity .
Applications :
- Unlike therapeutic agents like Mianserin or Clomipramine, the target compound is exclusively used in synthetic chemistry. Its RUO classification distinguishes it from clinically approved drugs .
Research Findings :
- Synthetic Utility : The Boc-protected amine in the target compound allows for selective deprotection under acidic conditions, enabling modular synthesis of complex molecules. This contrasts with deuterated analogs (e.g., DMI-d2 hydrochloride), which require specialized hydrogenation techniques .
- Solubility : While JNJ-18038683 requires hydroxypropyl-β-cyclodextrin for solubilization, the hydrochloride salt form of the target compound offers inherent solubility advantages in aqueous media .
- Purity : High-purity batches (≥98%) are critical for reproducibility in medicinal chemistry, a standard shared with cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride .
Biological Activity
Cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C₁₃H₂₅ClN₂O₂ and a molecular weight of approximately 276.8057 g/mol, this compound contains both pyrrolidine and azepine moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the bicyclic structure through cyclization reactions. The compound is often synthesized as a precursor for more complex pharmaceutical agents, indicating its utility in drug development.
Key Steps in Synthesis:
- Formation of the Bicyclic Structure : Utilizing cyclization reactions to create the azepine and pyrrolidine rings.
- Protection of Functional Groups : Employing protective groups like Boc (tert-butoxycarbonyl) to stabilize reactive sites during synthesis.
- Purification : Techniques such as chromatography are used to isolate the desired compound with high purity.
Biological Activity
Preliminary studies suggest that this compound exhibits a range of biological activities. Notably, it has been investigated for its potential as an anticancer agent and its interaction with various biological targets.
Potential Biological Activities:
- Anticancer Properties : Research indicates that derivatives of pyrrolidine and azepine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine have shown effectiveness against colon cancer and lung cancer cell lines .
- FGFR Inhibition : The compound may also interact with fibroblast growth factor receptors (FGFRs), which are important targets in cancer therapy. Studies have noted the development of derivatives that demonstrate potent activity against FGFR1, 2, and 3.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of pyrrolo[1,2-a]azepines on various cancer cell lines using SRB assays. Compounds demonstrated significant inhibitory effects on human ovarian (SK-OV-3), cervical (HeLa), and colon adenocarcinoma (HT-29) cells, indicating potential therapeutic applications in oncology .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies help elucidate the mechanism of action and support further development of this compound as a drug candidate .
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for constructing the pyrrolo[3,4-d]azepine core in cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride?
- Methodology : The pyrroloazepine core can be synthesized via ring-closing metathesis (RCM) using Grubbs catalysts (e.g., 1st or 2nd generation) to form medium-sized rings. For example, pyrido[1,2-a]azepines were synthesized via RCM in refluxing toluene with 5 mol% Grubbs II catalyst . The Boc group is introduced early to protect reactive amines, preventing undesired side reactions during cyclization. Post-RCM, hydrogenation or acidolysis may be used to reduce double bonds or remove protecting groups .
Q. How is the Boc protecting group strategically utilized in the synthesis of this compound?
- Methodology : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (t-Boc)₂O under basic conditions (e.g., NaHCO₃/DCM). This protects secondary amines during subsequent steps, such as cyclization or functionalization. The Boc group is typically removed with trifluoroacetic acid (TFA) in dichloromethane, enabling further functionalization of the amine .
Q. What analytical techniques are critical for confirming the structure and purity of cis-2-Boc-oyrrolo[3,4-d]azepine derivatives?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., cis-disubstitution patterns) and Boc group integration.
- Mass spectrometry (MS) : High-resolution MS (HRMS) or GC-MS for molecular weight confirmation, as demonstrated in deuterated analogs .
- X-ray crystallography : Resolves absolute configuration, particularly for complex stereocenters in azepine cores .
Advanced Research Questions
Q. How can researchers optimize ring-closing metathesis (RCM) to improve yields of the azepine ring?
- Methodology :
- Catalyst screening : Grubbs II (higher stability) vs. Hoveyda-Grubbs (lower catalyst loading).
- Solvent effects : Toluene or DCM at reflux to enhance ring strain relief.
- Concentration : Dilute conditions (0.01–0.05 M) to favor intramolecular cyclization over oligomerization.
- Monitoring : TLC or GC-MS to track reaction progress, as shown in pyrido[3,4-d]azepine syntheses .
Q. What experimental approaches address stereochemical inconsistencies in cis-disubstituted azepine derivatives?
- Methodology :
- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB.
- Dynamic kinetic resolution : Utilize asymmetric hydrogenation with Rh or Ru catalysts to enforce cis-selectivity, as applied in Stemona alkaloid syntheses .
- NOE NMR experiments : Confirm spatial proximity of substituents to validate cis-configuration .
Q. How do salt forms (e.g., hydrochloride) impact the compound’s solubility and bioactivity?
- Methodology :
- Salt screening : Test hydrochloride, citrate, or phosphate salts for enhanced aqueous solubility.
- Formulation studies : Use excipients like hydroxypropyl-β-cyclodextrin (HPBCD) to solubilize hydrophobic cores, as demonstrated for pyrazolo[3,4-d]azepines .
- Bioavailability assays : Compare salt forms in in vitro permeability models (e.g., Caco-2 cells) to assess absorption differences .
Q. What strategies mitigate deuterium loss during isotopic labeling of azepine derivatives?
- Methodology :
- Deuterium exchange : Use Pd/C or PtO₂ catalysts under D₂ gas, as shown in dibenzazepine deuteration.
- Acidic conditions : Conduct labeling in D₂O with catalytic DCl to minimize back-exchange .
- Isotopic purity analysis : Quantify deuterium incorporation via GC-MS or LC-HRMS .
Q. How should researchers resolve contradictions in reported synthetic yields for pyrroloazepine cores?
- Methodology :
- Reaction reproducibility : Control moisture levels (e.g., Schlenk techniques) and catalyst purity.
- Byproduct analysis : Use LC-MS or preparative TLC to identify oligomers or side products from RCM .
- Computational modeling : Simulate transition states (DFT) to identify steric or electronic barriers to cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
